molecular formula C12H13F B13081918 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene CAS No. 1546-11-8

1-(Cyclohex-1-en-1-yl)-4-fluorobenzene

Katalognummer: B13081918
CAS-Nummer: 1546-11-8
Molekulargewicht: 176.23 g/mol
InChI-Schlüssel: HLNMYSOLNWUXHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexenyl-4-fluorobenzene is an organic compound with the molecular formula C12H13F It is a derivative of benzene, where a fluorine atom is substituted at the para position relative to a cyclohexenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Cyclohexenyl-4-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with cyclohexene in the presence of a catalyst. The reaction typically requires specific conditions such as controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of 1-cyclohexenyl-4-fluorobenzene often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclohexenyl-4-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Cyclohexenyl-4-fluorobenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-cyclohexenyl-4-fluorobenzene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclohexenyl group can undergo various transformations, affecting the overall behavior of the molecule in different environments .

Vergleich Mit ähnlichen Verbindungen

    Fluorobenzene: A simpler structure with only a fluorine atom substituted on the benzene ring.

    Chlorobenzene: Similar to fluorobenzene but with a chlorine atom.

    Bromobenzene: Contains a bromine atom instead of fluorine.

    Iodobenzene: Contains an iodine atom instead of fluorine

Uniqueness: 1-Cyclohexenyl-4-fluorobenzene is unique due to the presence of both a cyclohexenyl group and a fluorine atom. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for specialized applications .

Eigenschaften

CAS-Nummer

1546-11-8

Molekularformel

C12H13F

Molekulargewicht

176.23 g/mol

IUPAC-Name

1-(cyclohexen-1-yl)-4-fluorobenzene

InChI

InChI=1S/C12H13F/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9H,1-3,5H2

InChI-Schlüssel

HLNMYSOLNWUXHT-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=CC1)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.